4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-5-20-25-26-22(30-20)18-12-15-6-3-4-7-17(15)27(18)13-19(28)24-16-10-8-14(9-11-16)21(23)29/h3-4,6-12H,2,5,13H2,1H3,(H2,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHCKRKJPLDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the reaction of hydrazine with carboxylic acids or their derivatives, followed by cyclization . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The final step involves the coupling of the oxadiazole and indole intermediates with acetamido and benzamide groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole and indole moieties contribute to its binding affinity with enzymes and receptors, leading to modulation of biological activities . The compound may inhibit or activate specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Benzoxazole Series (Compound 12 Series)
describes a series of benzoxazole derivatives (e.g., 12c , 12d , 12e ) featuring a benzamide core linked to a benzoxazole-thioacetamide group. Key comparisons include:
Key Findings :
- The benzoxazole derivatives demonstrate substituent-dependent cytotoxicity. For example, 12c (5-methyl) and 12e (5-chloro) showed enhanced activity compared to unsubstituted analogs, suggesting that electron-donating or withdrawing groups influence binding .
- The target compound’s propyl substituent on the oxadiazole may similarly modulate lipophilicity and target affinity, though its specific effects remain uncharacterized.
Oxadiazole-Containing Antifungal Agents (VNI Derivatives)
highlights VNI derivatives, such as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , which target fungal sterol 14α-demethylase. Comparisons include:
Key Insights :
- The phenyl substituent in VNI derivatives enhances steric bulk, likely aiding in hydrophobic interactions with the enzyme’s active site. The target compound’s propyl group may offer a balance of flexibility and hydrophobicity, but its target specificity is undefined.
Structural Variants in Patent Literature
Patents (–7) describe benzamide derivatives with piperidine-ylidene or quinoline moieties (e.g., molecular weights 591–634). While these lack direct pharmacological data, they illustrate structural diversity:
| Feature | Target Compound | Patent Compounds (e.g., EP3222620 B1) |
|---|---|---|
| Backbone | Benzamide-indole-oxadiazole | Benzamide-quinoline-piperidine |
| Functional Groups | Acetamido linker | Piperidin-4-ylidene acetamido linker |
Notable Observations:
- The acetamido linker is conserved across these compounds, emphasizing its role in scaffold connectivity.
Biological Activity
The compound 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide , also referred to as 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide , is a synthetic molecule that integrates an indole moiety with a 1,3,4-oxadiazole ring. This structure is of particular interest due to the potential biological activities associated with both indole and oxadiazole derivatives.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{24}H_{26}N_{4}O_{2} |
| Molecular Weight | 402.49 g/mol |
The presence of the oxadiazole ring enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties and biological interactions.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing both indole and oxadiazole structures exhibit significant inhibition against various pathogens and cancer cell lines. The integration of these two moieties may enhance their biological activity due to unique electronic and steric properties imparted by the oxadiazole .
A study focused on related benzamide derivatives demonstrated notable antifungal activity against species such as Botrytis cinerea and Fusarium graminearum, suggesting that similar derivatives could exhibit comparable effects .
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The indole moiety is known for its ability to bind to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation. The oxadiazole component may further enhance these interactions by stabilizing the binding affinity through hydrogen bonding .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Antifungal Activity :
Compound Activity (%) EC50 (μg/mL) 10a 84.4 14.44 10d 83.6 15.00 10e 83.3 13.50 - Anticancer Activity :
Q & A
What is the typical synthetic route for 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzamide, and how are reaction conditions optimized?
Category : Basic (Synthesis)
Answer :
The synthesis involves multi-step reactions starting from indole and oxadiazole precursors. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
- Indole functionalization : Alkylation or acetamidation of the indole nitrogen, often requiring coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or THF) .
- Final coupling : Amide bond formation between the indole-oxadiazole intermediate and benzamide derivatives, optimized via pH control (6.5–7.5) and temperature (0–5°C for exothermic steps) .
Optimization : Reaction yields (typically 60–85%) depend on solvent choice (polar aprotic solvents enhance oxadiazole stability), catalyst load (5–10 mol%), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Category : Advanced (Data Analysis)
Answer :
Contradictions often arise from assay-specific variables. Methodological approaches include:
- Standardized protocols : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends. For enzyme inhibition, use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Structural analogs : Compare activity with derivatives lacking the propyl-oxadiazole group to isolate pharmacophore contributions .
Case Study : Inconsistent anticancer activity may stem from cell line-specific permeability; address this via logP measurement (target: 2.5–3.5) or membrane transporter inhibition assays .
What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Category : Basic (Structural Analysis)
Answer :
- ¹H/¹³C NMR : Confirm indole NH (δ 10–12 ppm), oxadiazole C=N (δ 150–160 ppm in ¹³C), and benzamide carbonyl (δ 165–170 ppm). Coupling patterns (e.g., J = 7.2 Hz for indole H-5’) validate substitution .
- HRMS : Exact mass (e.g., C₂₃H₂₂N₅O₃⁺ requires m/z 428.1701) confirms molecular integrity. Fragmentation patterns (e.g., loss of acetamido group, m/z 315) corroborate linkage sites .
- IR : Stretching frequencies for amide C=O (1650–1680 cm⁻¹) and oxadiazole C=N (1540–1560 cm⁻¹) ensure functional group presence .
How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Category : Advanced (SAR Studies)
Answer :
- Variable substituents : Synthesize analogs with altered oxadiazole substituents (e.g., ethyl vs. propyl) or indole modifications (e.g., halogenation at H-5) .
- Biological testing : Screen analogs against target panels (e.g., kinase assays, bacterial strains) to correlate structural changes with activity shifts. Use ANOVA to identify statistically significant trends (p < 0.05) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or Topoisomerase II, guided by crystallographic data from PubChem .
What are the key considerations for ensuring compound purity in pharmacological assays?
Category : Basic (Quality Control)
Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Monitor for byproducts (e.g., unreacted indole precursors) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .
- Residual solvents : Quantify via GC-MS; ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .
How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
Category : Advanced (Translational Research)
Answer :
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration) and half-life (t½) in rodent models to explain efficacy gaps .
- Metabolite screening : Use LC-MS to identify hepatic metabolites (e.g., glucuronidation at the benzamide group) that may reduce activity in vivo .
- Tumor microenvironment models : Incorporate 3D cell cultures or co-cultures with fibroblasts to mimic in vivo conditions .
What experimental designs are optimal for assessing enzyme inhibition kinetics?
Category : Advanced (Mechanistic Studies)
Answer :
- Michaelis-Menten kinetics : Vary substrate concentrations (0.1–10× Km) with fixed inhibitor levels. Plot Lineweaver-Burk to determine inhibition type (competitive vs. non-competitive) .
- Pre-incubation time : Test inhibitor-enzyme pre-incubation (0–60 min) to assess time-dependent inactivation, suggesting covalent binding .
- Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., λex = 280 nm, λem = 340 nm) to infer binding-induced conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
